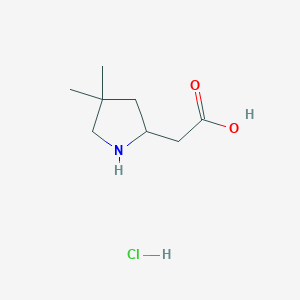

2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular weight of 193.67 . It is used in various scientific research applications, ranging from drug development to organic synthesis.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Magnetic Properties and Crystal Structures

Research on hydrochloride crystals based on related compounds, such as 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid, has revealed insights into their structural and magnetic properties. Slow diffusion of acetone into a methanol solution of this compound, acidified with hydrochloric acid, produces hydrochloride crystals with distinct magnetic behaviors due to their crystal-stacking structures. These studies contribute to understanding the relationship between magnetic properties and crystal structure, showcasing the potential of similar hydrochloride compounds in materials science (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).

Crystallography of Herbicides

In another area of scientific research, the crystal structure of herbicides, such as triclopyr, which shares a resemblance in the chemical structure to 2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride, has been extensively studied. The crystallographic analysis helps in understanding the intermolecular interactions, such as hydrogen bonds and π–π interactions, that contribute to the stability and functionality of these compounds (Seonghwa Cho, Jineun Kim, Youngeun Jeon, & Tae Ho Kim, 2014).

Enzyme Inhibition and Pharmacological Profiles

A pyrrolizine derivative, studied for its dual inhibition of cyclo-oxygenase and 5-lipoxygenase, showcases the therapeutic potential of compounds with similar structures in treating various conditions by modulating enzymatic activity. This research highlights the importance of structural studies in identifying compounds with significant pharmacological profiles (S. Laufer, S. Tries, J. Augustin, & G. Dannhardt, 1994).

Catalysis and Chemical Transformations

Research into the catalytic activities of compounds, such as 4-(Pyrrolidin-1-yl)pyridine, for deconjugative esterification, highlights the utility of nitrogen-containing hydrochlorides in facilitating chemical transformations. Such studies provide insight into the mechanisms of catalysis and the development of new synthetic methodologies (S. Sano, Etsuko Harada, Tomohiro Azetsu, T. Ichikawa, Michiyasu Nakao, & Y. Nagao, 2006).

Metal Complexes and Drug Ligands

The copper complexes of anti-inflammatory drugs study illustrates the intricate interactions between metal ions and drug molecules. Understanding these interactions is crucial for the development of metal-based therapeutics and can guide the design of more effective drug delivery systems (C. Dendrinou-Samara, P. D. Jannakoudakis, D. Kessissoglou, G. Manoussakis, D. Mentzafos, & A. Terzis, 1992).

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s clear that pyrrolidine derivatives are of great interest in drug discovery and other areas of research . Therefore, it’s likely that “2-(4,4-Dimethylpyrrolidin-2-yl)acetic acid hydrochloride” will continue to be studied for its potential applications.

Properties

IUPAC Name |

2-(4,4-dimethylpyrrolidin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(9-5-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGJCAHGXLFPTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)

![N-(4-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2989583.png)

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)